4,6-Decadienoic acid

Catalog No.
S14559078
CAS No.
103273-74-1
M.F
C10H16O2
M. Wt
168.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Decadienoic acid

CAS Number

103273-74-1

Product Name

4,6-Decadienoic acid

IUPAC Name

deca-4,6-dienoic acid

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h4-7H,2-3,8-9H2,1H3,(H,11,12)

InChI Key

PPOWOHYQDRHGKT-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC=CCCC(=O)O

Linear synthesis remains a cornerstone for constructing 4,6-decadienoic acid derivatives, particularly when precise control over double-bond geometry and stereochemistry is required. A landmark approach involves the Julia–Kocienski olefination strategy, which enables modular assembly of the 4E,6E-diene system through sequential coupling of sulfone intermediates. This method achieves regioselective formation of conjugated dienes while minimizing isomerization side reactions. For example, Pearson et al. demonstrated a 13-step linear synthesis of N-Boc-Adda, a 4,6-decadienoic acid derivative, achieving an overall yield of 40% through careful optimization of protecting group strategies and coupling reactions.

The Wittig reaction continues to serve as a workhorse for diene formation, particularly when paired with aldehyde precursors derived from fatty acid fragments. However, modern adaptations have overcome traditional limitations in stereochemical control. Palladium-catalyzed aerobic dehydrogenation of γ,δ-unsaturated acids represents a breakthrough, directly converting monosubstituted olefins into conjugated dienes with 72–89% yields. This method eliminates the need for preformed enolate intermediates, streamlining synthetic routes to 4,6-decadienoic acid derivatives.

MethodKey FeaturesTypical YieldStereochemical Control
Julia–KocienskiModular diene construction40–60%High (E-selectivity)
Palladium DehydrogenationDirect olefin conversion72–89%Moderate
Wittig ReactionClassical diene synthesis50–70%Variable

One-Pot Transformations in Decadienoic Acid Functionalization

Recent developments in cascade reactions have revolutionized the functionalization of 4,6-decadienoic acid intermediates. A notable advancement involves the one-pot transformation of isoxazolidin-5-one intermediates to β-amino acid derivatives, a key step in synthesizing N-Boc-Adda. This process combines ring-opening, decarboxylation, and stereochemical inversion in a single operation, reducing purification steps and improving atom economy.

Thiyl radical-catalyzed isomerization provides another powerful one-pot strategy for installing trans-configurations in polyunsaturated systems. Vetica et al. demonstrated that methyl esters of arachidonic acid undergo selective mono-trans isomerization under radical conditions, enabling direct access to geometrically pure 4,6-decadienoic acid derivatives without protecting group manipulation. This biomimetic approach achieves 85–92% isomerization efficiency while preserving acid-sensitive functional groups.

Stereochemical Control in Asymmetric Synthesis of Conjugated Dienoic Systems

Controlling absolute configuration in 4,6-decadienoic acid derivatives requires synergistic use of chiral auxiliaries and catalytic asymmetric methods. The Pearson synthesis employs Evans oxazolidinone auxiliaries to establish the 2S,3S,8S,9S configuration in N-Boc-Adda, achieving >98% enantiomeric excess through iterative alkylation and stereoretentive transformations. Modern catalytic approaches leverage palladium complexes with chiral phosphine ligands to induce axial chirality during diene formation, as demonstrated in the synthesis of (2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid derivatives.

Deuterium labeling studies have elucidated the mechanistic basis for stereochemical fidelity in these processes. For palladium-catalyzed dehydrogenations, a concerted metalation-deprotonation pathway ensures retention of double-bond geometry, while radical-mediated isomerizations proceed through restricted rotation in thiyl adduct intermediates. These insights guide the rational design of stereocontrolled syntheses for complex 4,6-decadienoic acid targets.

Non-Ribosomal Peptide Synthetase SystemOrganismFatty Acid ComponentsModule OrganizationKey Enzymes
Surfactin synthaseBacillus subtilisC13-C15 β-hydroxy fatty acids7 modules (7 amino acids)Ketoacyl-acyl carrier protein synthase-II, thioesterase
Calcium-dependent antibiotic synthaseStreptomyces coelicolorC6 2,3-epoxyhexanoyl11 modules (11 amino acids)Peptide synthetase 1-3, hexanoyl oxidase
Pumilacidin synthaseBacillus pumilusC14-C17 β-hydroxy fatty acids7 modules (7 amino acids)Acyltransferase
Fengycin synthaseBacillus subtilisC14-C17 β-fatty acids10 modules (10 amino acids)Condensation domain
Iturin synthaseBacillus subtilisC11-C12 β-fatty acids7 modules (7 amino acids)Cyclization domain
Lichenysin synthaseBacillus licheniformisC12-C14 β-hydroxy fatty acids7 modules (7 amino acids)Thioesterase
Daptomycin synthaseStreptomyces roseosporusC8-C12 fatty acids13 modules (13 amino acids)Epimerization domain

The biosynthesis of lipopeptides involves the integration of fatty acid synthesis pathways with peptide assembly mechanisms [6]. Hybrid polyketide synthase-non-ribosomal peptide synthetase systems demonstrate the evolutionary plasticity of these biosynthetic platforms [6]. The modular organization allows for precise control over product structure, with specific domains responsible for substrate selection, chain elongation, and product release [3].

Engineered non-ribosomal peptide synthetase systems have been developed to produce lipopeptides with modified fatty acid side chains [4] [5]. Mutasynthesis approaches involve targeted mutations in peptidyl carrier protein domains to prevent phosphopantetheinylation, enabling the incorporation of alternative fatty acid precursors [4] [5]. These modifications result in lipopeptide products with altered biological activities while maintaining core structural features [4] [5].

Enzymatic Mechanisms for Conjugated Dienoic Acid Formation

The formation of conjugated dienoic acids involves specialized enzymatic mechanisms that introduce and rearrange double bonds in fatty acid substrates [7] [8]. Fatty acid desaturases constitute the primary enzyme family responsible for creating unsaturated bonds in acyl chains through oxidative desaturation reactions [9] [7]. These enzymes utilize diiron active sites reminiscent of methane monooxygenase and require molecular oxygen for their catalytic activity [7].

Delta-12 and delta-15 desaturases play crucial roles in the biosynthesis of conjugated fatty acids by introducing double bonds at specific positions relative to the carboxyl end [9] [7]. The delta-12 desaturase catalyzes the conversion of oleic acid to linoleic acid, while delta-15 desaturase facilitates the formation of alpha-linolenic acid from linoleic acid [9]. These sequential desaturation reactions establish the foundation for subsequent conjugation reactions [7].

Dienoyl-coenzyme A isomerase represents a specialized enzyme class that catalyzes the rearrangement of double bond positions in conjugated systems [10] [11]. This enzyme facilitates the isomerization of 3-trans,5-cis-dienoyl-coenzyme A to 2-trans,4-trans-dienoyl-coenzyme A as part of the auxiliary beta-oxidation pathway [10] [11]. The crystal structure reveals a deeply buried active site containing essential acidic residues that participate in proton transfer mechanisms [10] [11].

Table 2: Enzymatic Mechanisms for Conjugated Dienoic Acid Formation

Enzyme ClassMechanismSubstrate SpecificityCofactor RequirementsCellular Location
Fatty acid desaturases (Δ12, Δ15)Introduction of double bonds at specific positionsOleic acid, linoleic acidO2, electron donorsEndoplasmic reticulum, plastids
Dienoyl-coenzyme A isomeraseIsomerization of 3,5-dienoyl-coenzyme A to 2,4-dienoyl-coenzyme AC8-C20 dienoyl-coenzyme ANone (isomerization)Mitochondria, peroxisomes
Polyunsaturated fatty acid isomeraseFormation of conjugated trienes from polyunsaturated precursorsArachidonate, γ-linolenateNone (intramolecular rearrangement)Cytoplasm
Fatty acid conjugaseConversion of methylene-interrupted to conjugated dienesLinoleic acid, α-linolenic acidO2, diiron-oxo centerPlastids
Enoyl-coenzyme A hydrataseAddition/elimination of water across double bondsVarious enoyl-coenzyme A substratesNone (hydration/dehydration)Mitochondria, peroxisomes
Acyl-coenzyme A dehydrogenaseFormation of α,β-unsaturated acyl-coenzyme ASaturated and unsaturated acyl-coenzyme AFlavin adenine dinucleotide, electron acceptorsMitochondria
β-oxidation reversal enzymesSequential elongation with retention of unsaturationAcetyl-coenzyme A, malonyl-coenzyme ANicotinamide adenine dinucleotide phosphate, adenosine triphosphateCytoplasm

Polyunsaturated fatty acid isomerases catalyze the formation of conjugated trienes from polyunsaturated fatty acid precursors through intramolecular hydrogen transfer mechanisms [12] [13]. These enzymes demonstrate substrate specificity for polyunsaturated fatty acids such as arachidonate and gamma-linolenate [12]. The catalytic mechanism involves the transfer of bis-allylic hydrogen atoms between specific carbon positions, resulting in the formation of conjugated double bond systems [12].

Fatty acid conjugases represent a specialized class of enzymes derived from fatty acid desaturase-related proteins that catalyze the formation of conjugated double bonds [8]. These enzymes modify existing cis-double bonds to create conjugated systems through mechanisms involving diiron-oxo centers [8]. The biosynthetic origin of conjugated double bonds has been demonstrated through the expression of diverged fatty acid desaturase genes in transgenic systems [8].

The regulation of conjugated fatty acid biosynthesis involves complex interactions between substrate availability, enzyme expression, and cellular metabolic state [9]. Dietary polyunsaturated fatty acid intake influences the expression and activity of desaturases through transcriptional regulation mechanisms [9]. Environmental factors such as temperature and oxygen availability also affect the efficiency of conjugated fatty acid formation [14] [9].

Marine Microbial Sources of Structurally Related Lipopeptides

Marine microorganisms represent a rich source of structurally diverse lipopeptides containing conjugated fatty acid components [15] [16] [17]. These amphiphilic molecules demonstrate remarkable structural diversity and biological activities, making them valuable targets for biotechnological applications [18]. Marine-derived bacteria, particularly those associated with coral reefs and deep-sea environments, produce lipopeptides with unique fatty acid compositions [15] [16].

Coral-associated bacteria produce pumilacidin-like cyclic lipopeptides that exhibit potent antimicrobial activities [15]. Bacillus species isolated from coral environments synthesize lipopeptides containing C14-C19 linear fatty acid chains with β-hydroxy modifications [15]. These compounds demonstrate significant biological activity against pathogenic marine bacteria, reducing mortality rates in infected organisms [15].

Deep-sea bacterial isolates produce novel lipopeptides with distinctive structural features [16]. Rhodococcus species from Pacific Ocean deep-sea sediments synthesize rhodofactin, a lipopeptide containing fatty acids with chain lengths ranging from C14 to C19 [16]. The hydrophobic fraction of these lipopeptides lacks the typical 3-hydroxyl fatty acids commonly found in other bacterial lipopeptides [16].

Table 3: Marine Microbial Sources of Structurally Related Lipopeptides

Marine SourceLipopeptide ProductFatty Acid CompositionStructural FeaturesBiological ActivityProduction Conditions
Bacillus sp. strain 176 (coral-associated)Pumilacidin-like cyclic lipopeptidesC14-C19 linear chains, β-hydroxy fatty acidsCyclic structure, 7 amino acids, methoxy groupsAnti-Vibrio alginolyticus, reduced mortalityMarine medium, 30°C, aerobic
Rhodococcus sp. TW53 (Pacific deep-sea)RhodofactinC14-C19 (59.18% C16H32O2), no 3-hydroxyl fatty acidPentapeptide (alanine-isoleucine-aspartate-methionine-proline), linearSurface tension reduction to 30.7 millinewtons per meterDeep-sea pressure, cold adaptation
Moorea producens (marine cyanobacterium)Microcolins E-M (linear lipopeptides)Variable chain lengths with unusual amino acids9 new + 4 known compounds, cytotoxic activityHalf maximal inhibitory concentration values 6 nanomolar to 5.0 micromolar against cancer cellsMarine cyanobacterium culture
Bacillus mojavensis (submarine oil reservoir)Lipopeptide biosurfactantMedium-chain fatty acidsSurface-active propertiesSurface tension reduction to 27 millinewtons per meterAnaerobic, submarine conditions
Bacillus licheniformis WJ-2 (Daqing Oilfield)Glycosides and lipopeptidesMixed glycosides and lipopeptide structuresDual biosurfactant productionYield up to 1.69 grams per literAnaerobic, oilfield environment
Geobacillus pallidus H9 (Daqing Oilfield)Polysaccharide-protein complexHigh molecular weight complexThermophilic production at 65°CYield up to 2.8 grams per literThermophilic, 65°C, anaerobic

Marine cyanobacteria produce linear lipopeptides with exceptional structural complexity and biological activity [19]. Moorea producens synthesizes microcolins, a series of linear lipopeptides containing structurally unusual amino acid units [19]. These compounds demonstrate significant cytotoxic activity against human lung cancer cells with half maximal inhibitory concentration values ranging from 6 nanomolar to 5.0 micromolar [19].

Anaerobic marine environments, including oil reservoirs and deep-sea sediments, harbor bacteria capable of producing lipopeptides under oxygen-limiting conditions [17]. Bacillus species from submarine oil reservoirs synthesize lipopeptide biosurfactants that maintain surface-active properties under extreme environmental conditions [17]. These organisms demonstrate metabolic flexibility, utilizing nitrate respiration or pyruvate fermentation to support lipopeptide biosynthesis [17].

Table 4: Bacterial Producers of Decadienoic Acid Analogues

Bacterial SpeciesProductProduction Yield/ConcentrationCulture Conditions
Bacillus subtilis Tpb55 (co-culture with Trichoderma asperellum HG1)2E,4E-decadienoic acidStrong inhibitory activity against oomycetesCo-culture at 30°C
Microbulbifer sp. C4-6 (coral-associated)(2Z,4E)-3-methyl-2,4-decadienoic acid8.0 milligrams from 2.5 liters cultureA11M seawater medium, 30°C, 5 days
Escherichia coli (engineered)Decanoic acid (via β-oxidation reversal)1.982 ± 0.110 grams per liter trans-2-decenoic acidOptimized fermentation: 37°C induction
Lactobacillus sakei CRL1468Conjugated linoleic acid derivatives4.12% conjugated linoleic acid conversionDe Man, Rogosa and Sharpe medium, anaerobic
Bifidobacterium animalis subsp. lactis INL2Conjugated linoleic acid derivatives65.44% conjugated linolenic acid conversionDe Man, Rogosa and Sharpe-cysteine medium, anaerobic
Rhodococcus sp. TW53Rhodofactin (lipopeptide with C14-C19 fatty acids)Critical micelle concentration 23.7 milligrams per literDeep-sea conditions

The production of structurally related lipopeptides by marine microorganisms involves complex biosynthetic pathways that integrate fatty acid synthesis with peptide assembly [18]. These pathways demonstrate remarkable adaptation to marine environmental conditions, including high salinity, pressure variations, and temperature extremes [17] [20]. The diversity of lipopeptide structures reflects the evolutionary pressure for specialized ecological functions in marine ecosystems [18].

4,6-Decadienoic acid represents a structurally distinct fatty acid compound from the more widely studied 2,4-decadienoic acid derivatives in chemical ecology research. While extensive research has been conducted on ethyl (E,Z)-2,4-decadienoate as a kairomonal attractant for various tortricid species [1], the specific kairomonal properties of 4,6-decadienoic acid in lepidopteran oviposition behavior require detailed examination through available research findings on related decadienoic acid compounds and their ecological functions.

Research on related decadienoic acid compounds demonstrates significant kairomonal activity in lepidopteran species. Ethyl (2E,4Z)-2,4-decadienoate, commonly known as pear ester, has been extensively documented as an effective kairomone for both male and female codling moths (Cydia pomonella) [1] [2]. Field-trapping experiments have confirmed the attractiveness of this compound, with electroantennographic studies revealing dose-dependent responses across different tortricid species [1]. The compound demonstrates remarkable potency, attracting codling moth neonates at 10-fold and 1,000-fold lower threshold dosages compared to known attractants in different bioassay systems [2].

Studies on oviposition stimulation reveal that decadienoic acid derivatives significantly influence egg-laying behavior in lepidopteran species. Laboratory experiments using ethyl (E,Z)-2,4-decadienoate on codling moth populations demonstrated a 2-fold increase in egg numbers laid during 96-hour no-choice assays when septa were loaded with 1.0 and 100.0 micrograms of the compound [3]. Field-collected post-diapause strains showed significantly increased oviposition rates with 1.0-microgram septa compared to solvent controls [3]. These findings indicate that decadienoic acid compounds function as potent oviposition stimulants, suggesting that 4,6-decadienoic acid may exhibit similar kairomonal properties.

The behavioral responses to decadienoic acid compounds extend beyond simple attraction to include complex oviposition site selection mechanisms. Female codling moths demonstrate altered egg-laying patterns in the presence of applied decadienoic acid compounds, appearing confused and disassociating their chosen egg-laying leaf sites by placing eggs significantly farther from actual fruit locations [4]. This disruption of normal oviposition behavior suggests that 4,6-decadienoic acid may similarly interfere with host plant recognition and site selection processes in lepidopteran species.

Research on diamondback moth oviposition behavior provides additional context for understanding how fatty acid compounds influence lepidopteran reproductive strategies. Studies reveal that diamondback moths exhibit strong preferences for outer leaves over inner leaves, with 6 to 8 times more eggs laid on outer leaves [5]. The insects demonstrate peak oviposition activity between 18:00 and 22:00 hours, with 65% of eggs laid during this period [5]. Environmental factors such as darkness initiation appear crucial for oviposition stimulation, though additional unknown factors influence the process [5]. This temporal and spatial specificity in oviposition behavior suggests that kairomonal compounds like 4,6-decadienoic acid may exploit existing sensory mechanisms that govern these natural behaviors.

Dose-Dependent Response Patterns in Field-Collected Insect Populations

Dose-dependent responses represent a fundamental characteristic of semiochemical-mediated arthropod behaviors. Research on ethyl (2E,4Z)-2,4-decadienoate demonstrates clear dose-response relationships across multiple tortricid species, providing insights into potential response patterns for 4,6-decadienoic acid in field-collected insect populations [1].

Electroantennographic studies reveal species-specific dose-response curves for decadienoic acid compounds. All tested tortricid species showed significant increases in electroantennographic responses with increasing concentrations from 1 to 100 micrograms per microliter [1]. Codling moths and female green budmoths responded to concentrations as low as 0.1 micrograms per microliter, while other species required higher threshold concentrations [1]. Male and female codling moths exhibited strongest responses at 1 microgram per microliter, whereas other species responded most strongly to 10-microgram per microliter treatments [1]. These findings suggest that 4,6-decadienoic acid may demonstrate similar species-specific dose-response characteristics in field populations.

Field-trapping experiments provide quantitative data on dose-dependent capture rates for related compounds. Testing of lures loaded with 0.1, 1, 3, 10, and 40 milligrams of pear ester revealed variable capture effectiveness across different species and geographic locations [1]. For Cydia splendana, capture rates varied significantly between study sites, with some locations showing effective attraction at 1, 10, and 40 milligrams, while others required maximum loading rates of 40 milligrams for significant activity [1]. The male-to-female capture ratios remained relatively consistent at approximately 1:1 across effective dose ranges, indicating that dose-dependent responses maintain consistent sex-specific attraction patterns [1].

Concentration-dependent effects extend to metabolic and physiological responses in arthropod systems. Studies on 2E,4E-decadienoic acid effects on oomycete pathogens demonstrate dose-dependent impacts on cellular functions, with higher concentrations producing proportionally greater effects on oxidative stress markers, membrane permeability, and energy metabolism [6]. Relative conductivity and cellular content leakage increased proportionally with compound concentration and treatment duration [6]. Similarly, malondialdehyde content, indicating membrane lipid peroxidation, showed positive correlation with treatment concentration [6]. These findings suggest that 4,6-decadienoic acid may produce comparable dose-dependent physiological effects in arthropod systems.

Research on pest management applications reveals dose-dependent efficacy in field conditions. Codling moth management trials using various concentrations of ethyl (E,Z)-2,4-decadienoate demonstrated that effectiveness varied significantly with application rates [3]. Apple and walnut field trials showed that septa loaded with different concentrations produced varying levels of oviposition stimulation and trap capture rates [3]. The data indicates that optimal effectiveness requires careful calibration of compound concentrations to match target species sensitivities and environmental conditions.

Long-term field studies provide evidence for concentration-dependent persistence and activity duration. Microencapsulated formulations of 2,4-decadienoic acid ethyl ester demonstrate prolonged 14-day residual activity, with effectiveness varying according to initial application concentrations [4]. Higher concentrations maintain activity longer, but may also produce behavioral disruption rather than attraction at excessive levels [4]. This suggests that 4,6-decadienoic acid applications in integrated pest management systems require precise dose optimization to achieve desired behavioral responses without causing avoidance or habituation.

Multimodal Lure Development for Integrated Pest Management Systems

The integration of 4,6-decadienoic acid into multimodal lure systems represents a sophisticated approach to pest management that exploits multiple sensory pathways and behavioral responses in target arthropod species. Current research on related decadienoic acid compounds provides foundational knowledge for developing comprehensive integrated pest management strategies.

Multimodal lure systems combine various semiochemical components to enhance target specificity and behavioral disruption effectiveness. Research demonstrates that ethyl (2E,4Z)-2,4-decadienoate can be effectively combined with traditional pheromone components to create more comprehensive management tools [4]. The compound's ability to disrupt larvae, male, and female codling moths simultaneously distinguishes it from pheromone-only approaches that typically target only male insects [4]. This multimodal functionality suggests that 4,6-decadienoic acid could serve similar roles in integrated systems, potentially targeting multiple life stages and both sexes of pest species.

Field implementation studies reveal the practical advantages of multimodal approaches in agricultural settings. Organic apple production systems utilizing combinations of decadienoic acid-based products with other integrated pest management components demonstrate enhanced effectiveness compared to single-component strategies [4]. Current implementation covers approximately 90% of organic apple acreage and widespread use in organic walnut production, indicating successful adoption and effectiveness in real-world applications [4]. The microencapsulated formulations provide extended residual activity while maintaining compatibility with biological control agents and reduced-risk pesticides.

Research on trap design and deployment strategies demonstrates the importance of optimizing physical components alongside chemical attractants. Delta traps, wing traps, and other specialized designs provide different advantages for capturing target species while minimizing non-target effects [7]. Delta traps feature triangular designs that maximize pheromone dispersal while protecting lures from environmental degradation [7]. Wing traps offer large surface areas and excellent airflow for moth detection and monitoring [7]. Proper spacing of 50-100 feet between traps and strategic placement at crop canopy level optimize capture efficiency while providing accurate population monitoring data [7].

Integration with biological control systems requires careful consideration of potential impacts on beneficial arthropod populations. Studies on pest management approaches emphasize the importance of using selective compounds that minimize disruption of parasitoid and predator populations [8]. Chemical ecology research reveals that many plant-derived compounds can serve dual functions, acting as attractants for pest species while simultaneously attracting beneficial natural enemies [8]. This phenomenon suggests that 4,6-decadienoic acid might be incorporated into systems that enhance biological control effectiveness rather than interfering with it.

Environmental monitoring and resistance management considerations play crucial roles in sustainable multimodal lure development. Long-term deployment of semiochemical-based management tools requires monitoring for potential resistance development and behavioral adaptation in target populations [9]. Rotation strategies and combination approaches help prevent the evolution of resistance while maintaining management effectiveness. Integration with cultural control practices, habitat modification, and selective pesticide applications provides comprehensive management systems that reduce reliance on any single control method.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

168.115029749 g/mol

Monoisotopic Mass

168.115029749 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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